molecular formula C24H35Cl3N2O2 B3991424 1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

Cat. No.: B3991424
M. Wt: 489.9 g/mol
InChI Key: IDSUXHXDLVLYRA-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is a complex organic compound that features a combination of phenoxy, piperazine, and propanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride typically involves multiple steps:

    Formation of the Phenoxy Group: The tert-butylphenol is reacted with an appropriate halogenating agent to introduce the phenoxy group.

    Piperazine Derivative Formation: The piperazine ring is functionalized with the 5-chloro-2-methylphenyl group through nucleophilic substitution reactions.

    Coupling Reaction: The phenoxy and piperazine derivatives are coupled using a suitable linker, such as propanol, under controlled conditions to form the final product.

    Dihydrochloride Formation: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy and propanol groups can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: The compound can be reduced to form alcohols and amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-(Tert-butyl)cyclohexyl N-(5-chloro-2-methylphenyl)carbamate
  • 4-Tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide
  • 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine

Comparison: 1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is unique due to its combination of phenoxy, piperazine, and propanol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological profiles, receptor binding affinities, and chemical reactivity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN2O2.2ClH/c1-18-5-8-20(25)15-23(18)27-13-11-26(12-14-27)16-21(28)17-29-22-9-6-19(7-10-22)24(2,3)4;;/h5-10,15,21,28H,11-14,16-17H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSUXHXDLVLYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(C)(C)C)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
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1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
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1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
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1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
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1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Reactant of Route 6
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1-(4-Tert-butylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

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